molecular formula C9H12N2O2 B3367640 Ethyl[(2-nitrophenyl)methyl]amine CAS No. 186797-08-0

Ethyl[(2-nitrophenyl)methyl]amine

Cat. No.: B3367640
CAS No.: 186797-08-0
M. Wt: 180.2 g/mol
InChI Key: OBWDZKHLYOUOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-nitrophenyl)methyl]amine is a chemical compound with the CAS Registry Number 186797-08-0 and a molecular formula of C9H12N2O2, corresponding to a molecular weight of 180.21 g/mol . This compound features a benzylamine core structure where the nitrogen atom is substituted with an ethyl group and a 2-nitrophenyl ring, a configuration that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The nitro group on the aromatic ring is a versatile functional handle for further chemical transformations, including reduction to amines, making this compound a useful building block for the synthesis of more complex molecules such as diamines or pharmacologically active compounds . Researchers utilize this and similar nitro-aromatic amines in the development of new chemical entities and as a standard in analytical studies. Proper handling and storage are critical for maintaining the integrity of this reagent. It is recommended to be kept in a dark place, sealed in dry conditions, and stored at cool temperatures between 2-8°C . Safety data indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should adhere to all relevant safety protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWDZKHLYOUOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(2-nitrophenyl)methyl]amine typically involves the reaction of 2-nitrobenzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-nitrobenzyl chloride+ethylamineThis compound+HCl\text{2-nitrobenzyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 2-nitrobenzyl chloride+ethylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl[(2-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Reduction: Ethyl[(2-aminophenyl)methyl]amine.

    Substitution: Various substituted derivatives depending on the substituent used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry :
    • Ethyl[(2-nitrophenyl)methyl]amine may serve as a precursor or intermediate in the synthesis of pharmacologically active compounds. The nitrophenyl moiety is known to enhance biological activity, making it a valuable component in drug design and development .
  • Chemical Synthesis :
    • This compound can be utilized in various synthetic pathways, particularly in the formation of more complex organic molecules. Its structure allows for potential modifications that can lead to derivatives with enhanced properties .
  • Biological Activity Studies :
    • Research suggests that compounds with similar structures often exhibit significant biological activity, including enzyme inhibition and receptor modulation. This compound could be investigated for its interactions with biological targets, potentially leading to new therapeutic agents .

Case Study 1: Enzyme Inhibition

A study focused on nitrophenyl derivatives indicated that such compounds could act as inhibitors for specific enzymes involved in metabolic pathways. This compound's potential as an enzyme inhibitor warrants further exploration through in vitro assays to determine its efficacy and mechanism of action .

Case Study 2: Receptor Binding Affinity

Research into similar amine compounds has shown that modifications to the nitrophenyl group can significantly alter binding affinity to various receptors. This compound could be subjected to molecular docking studies to predict its interaction profiles with neurotransmitter receptors, which may lead to insights into its psychoactive properties .

Mechanism of Action

The mechanism of action of Ethyl[(2-nitrophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs with Nitrophenyl Groups

The following table highlights key structural analogs, emphasizing substituent positions and functional groups:

Compound Name Functional Group Substituent Position Key Properties/Applications Reference
Ethyl[(2-nitrophenyl)methyl]amine Amine 2-nitro Intermediate in organic synthesis
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide Sulfonamide 2-nitro Potential sulfa drug analog
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Thioether/Amide 2-nitro Anticancer/antiviral candidate
1-(2-Nitrophenyl)ethyl (NPE) photocage Photocage 2-nitro DNA duplex stabilization
Ethyl 2-(2-nitrophenyl)acetate Ester 2-nitro Substrate in aminolysis reactions

Key Observations :

  • Nitro Position : The 2-nitro group in this compound induces meta-directing effects in electrophilic substitutions, contrasting with para-nitro analogs (e.g., Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate), which exhibit distinct electronic profiles .

Reactivity in Aminolysis Reactions

This compound’s reactivity can be inferred from studies on related nitroaromatic esters. For example:

  • Glycine ethyl ester reacts with 2-nitrophenyl 2-(ethylthio)acetate at $ k{\text{NH}2} = 1.1 \, \text{M}^{-1}\text{s}^{-1} $, while D-glucosamine shows lower reactivity ($ 6.1 \, \text{M}^{-1}\text{min}^{-1} $) with p-nitrophenyl esters .
  • Comparison Insight : The 2-nitro group in this compound may enhance electrophilicity at adjacent carbons, similar to 2-nitrophenyl esters, but its amine group likely shifts reaction pathways toward nucleophilic additions rather than ester hydrolysis .

Steric and Electronic Effects

  • Steric Bulk : Replacing the methyl group in 1-(2-nitrophenyl)ethyl photocages with a phenyl group (NPPM cage) increases steric hindrance, destabilizing DNA duplexes by 2–6°C per modification . This compound’s ethyl group may impose moderate steric effects, balancing reactivity and stability.
  • Electronic Effects : The 2-nitro group withdraws electron density, rendering the benzene ring electron-deficient. This contrasts with 3-nitropyridinyl analogs (e.g., (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine), where the nitro group on a pyridine ring further enhances electrophilicity due to the ring’s inherent electron deficiency .

Biological Activity

Ethyl[(2-nitrophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features an ethyl group attached to a methylamine backbone, with a nitrophenyl substituent. This unique structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

Property Details
Molecular Formula C10_{10}H12_{12}N2_{2}O2_{2}
Molecular Weight 196.22 g/mol
Functional Groups Amine, Nitro

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the nitro group enhances its reactivity, allowing it to modulate various biochemical pathways. Similar compounds have been shown to exhibit cytotoxic effects by inhibiting key enzymes involved in cell proliferation or by disrupting signaling pathways associated with cancer progression.

Anticancer Potential

The anticancer properties of this compound are hypothesized based on the activity of related compounds. For instance, derivatives with similar structures have been investigated for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment . Further studies are needed to explore the specific effects of this compound on cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies suggest that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. These findings warrant further investigation into the specific mechanisms by which this compound may exert its effects .
  • Structure-Activity Relationship (SAR) : The positioning of the nitro group has been shown to influence the binding affinity and biological activity of related compounds. Understanding these relationships can guide the development of more potent derivatives.
  • Pharmacological Applications : Due to its potential interactions with biological targets, this compound is being explored for applications in drug development, particularly in creating new antimicrobial and anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl[(2-nitrophenyl)methyl]amine, and how can purity be ensured?

  • This compound can be synthesized via reductive amination of 2-nitrobenzaldehyde with ethylamine, followed by purification using column chromatography. Evidence from analogous nitroaryl ethylamine syntheses highlights the importance of controlling reaction pH (to avoid over-reduction) and using inert atmospheres to prevent oxidation . Purity can be verified via HPLC with UV detection at 254 nm, as nitro groups exhibit strong absorbance in this range .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • The nitro group at the ortho position withdraws electron density via resonance, reducing the basicity of the amine. This lowers its nucleophilicity in reactions like alkylation or acylation. Kinetic studies on similar compounds show that substituent effects can be quantified using Hammett σ constants, with σₚ values for nitro groups (~0.78) correlating with reduced reaction rates .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Segregation of waste in labeled, airtight containers to prevent environmental contamination .
  • Monitoring for nitrosamine formation during storage (via LC-MS), as secondary amines can react with nitrous acid impurities .

Advanced Research Questions

Q. How can reaction kinetics for the aminolysis of this compound derivatives be systematically analyzed?

  • Kinetic parameters (e.g., kNH₂) can be determined using stopped-flow spectrophotometry. For example, in studies of 2-nitrophenyl ester aminolysis, rate constants correlate linearly with the pKa of leaving groups (R² > 0.95). This compound’s steric bulk may reduce nucleophilic efficiency compared to glycine ethyl ester, as observed in analogous systems (e.g., kNH₂ = 1.1 M⁻¹s⁻¹ vs. 22.6 M⁻¹s⁻¹ for less hindered substrates) .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound for drug discovery?

  • Regioselective functionalization can be achieved via:

  • Directed ortho-metalation using LDA/THF at −78°C, leveraging the nitro group’s directing effects .
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated in related 2-nitrophenyl ethylamine derivatives .

Q. How does the stereochemistry of this compound derivatives impact their biological activity?

  • Enantiomers of nitrophenyl-based photocages (e.g., NPPM derivatives) exhibit distinct duplex stabilization in DNA due to steric and electronic interactions. For this compound, enantiomeric resolution via chiral HPLC (Chiralpak IA column) followed by CD spectroscopy can reveal stereospecific binding to biomolecular targets .

Q. What computational methods predict the thermodynamic stability of this compound in catalytic systems?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model enthalpy of formation (ΔfH°) and reaction free energy (ΔrG°). For example, ΔfH°gas for similar amines ranges from −45 to −60 kJ/mol, with nitro groups increasing stability by ~8 kJ/mol due to resonance .

Methodological Notes

  • Data Contradictions : and report conflicting steric impacts on reaction rates; systematic benchmarking with controlled substituents is advised.
  • Advanced Tools : Use MALDI-TOF for molecular weight validation and NOESY NMR to confirm stereochemistry in derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[(2-nitrophenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Ethyl[(2-nitrophenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.